molecular formula C18H16Cl2N2O2 B11171417 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11171417
M. Wt: 363.2 g/mol
InChI Key: ZSWGWRUEQVPHRR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with two chlorine atoms and an indole ring substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methoxy group on the indole ring enhances its reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c1-24-13-3-5-17-14(9-13)11(10-22-17)6-7-21-18(23)15-8-12(19)2-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23)

InChI Key

ZSWGWRUEQVPHRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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